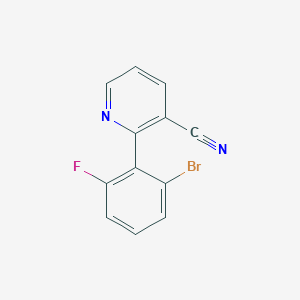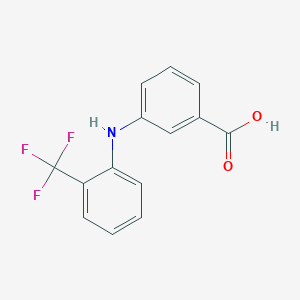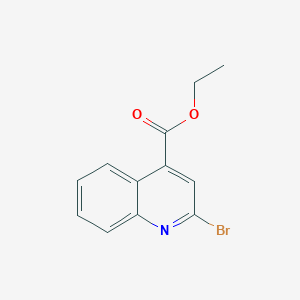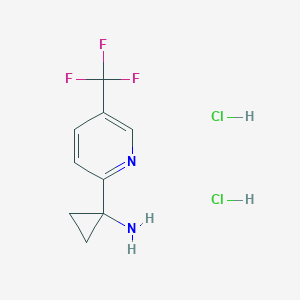
3-Bromo-7-chloroquinoline-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7-chloroquinoline-8-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloroquinoline-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives. For instance, the bromination of 7-chloroquinoline-8-carboxylic acid can be achieved using bromine in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific solvents and catalysts to facilitate the bromination and chlorination processes .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-7-chloroquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoline derivatives, while oxidation can produce quinoline N-oxides .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-7-chloroquinoline-8-carboxylic acid is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In medicinal chemistry, quinoline derivatives are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of bromine and chlorine atoms can enhance the biological activity of these compounds .
Industry: This compound is also used in the development of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 3-Bromo-7-chloroquinoline-8-carboxylic acid in biological systems involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the presence of bromine and chlorine atoms can enhance its binding affinity to target proteins, leading to the inhibition of enzymatic activities .
Vergleich Mit ähnlichen Verbindungen
- 7-Chloroquinoline-8-carboxylic acid
- 3-Bromoquinoline-8-carboxylic acid
- 8-Bromo-4-chloroquinoline
Comparison: 3-Bromo-7-chloroquinoline-8-carboxylic acid is unique due to the presence of both bromine and chlorine atoms in the quinoline ring. This dual substitution enhances its reactivity and potential for various chemical transformations compared to its mono-substituted counterparts .
Eigenschaften
CAS-Nummer |
115813-22-4 |
|---|---|
Molekularformel |
C10H5BrClNO2 |
Molekulargewicht |
286.51 g/mol |
IUPAC-Name |
3-bromo-7-chloroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15) |
InChI-Schlüssel |
NRDOVDIATCHYTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=NC=C(C=C21)Br)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile](/img/structure/B11843245.png)

![(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B11843253.png)
![3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine](/img/structure/B11843261.png)

![2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843269.png)


![7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843290.png)
![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11843292.png)
![4,6-Dibromobenzo[d][1,3]dioxole](/img/structure/B11843309.png)


